molecular formula C16H8N2O4 B14433083 9-Nitro-5H-benzo[a]phenoxazin-5-one CAS No. 75197-93-2

9-Nitro-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14433083
CAS No.: 75197-93-2
M. Wt: 292.24 g/mol
InChI Key: SCVTUUBFFCCGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Nitro-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. Phenoxazines are tricyclic structures composed of two benzene rings fused to an oxazine ring.

Preparation Methods

The synthesis of 9-Nitro-5H-benzo[a]phenoxazin-5-one typically involves the condensation of o-aminophenol with catechol, followed by nitration. One reported method involves the reaction of Vitamin K3 with nitro aminophenol under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

9-Nitro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-Nitro-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. The exact mechanism depends on the specific derivative and its application .

Comparison with Similar Compounds

9-Nitro-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-nitrobenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-13-8-15-16(11-4-2-1-3-10(11)13)17-12-6-5-9(18(20)21)7-14(12)22-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVTUUBFFCCGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506797
Record name 9-Nitro-5H-benzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75197-93-2
Record name 9-Nitro-5H-benzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.